Tolterodine, a benzhydryl compound, is recognized for its antimuscarinic and antispasmodic properties, which are primarily utilized in the management of bladder disorders. The drug and its active metabolite, 5-hydroxymethyltolterodine (5-HM), function as muscarinic receptor antagonists, blocking the action of acetylcholine on these receptors. This blockade is instrumental in the therapeutic effects observed in patients with conditions such as overactive bladder, where the regulation of involuntary contractions is necessary for symptom relief12.
The primary application of tolterodine and 5-HM is in the treatment of overactive bladder, which is characterized by involuntary bladder contractions leading to symptoms such as urgency, frequency, and incontinence. The antagonistic action of these compounds on muscarinic receptors helps to alleviate these symptoms by reducing the overactivity of the detrusor muscle. The efficacy of tolterodine in this clinical setting is well-documented, with studies showing significant improvements in bladder control and quality of life for patients. Moreover, the selectivity of tolterodine for the urinary bladder over salivary glands minimizes the occurrence of dry mouth, a common side effect of antimuscarinic treatments. This tissue selectivity, as demonstrated in vivo, is particularly beneficial in providing symptom relief while reducing adverse effects12.
Rac 5-Carboxy Tolterodine is derived from the metabolic breakdown of Tolterodine, primarily occurring in the liver through various enzymatic pathways. It is classified under the category of pharmaceutical metabolites, specifically those related to antimuscarinic agents. The compound is often used in metabolic research, clinical diagnostics, and environmental studies due to its stable isotope labeling capabilities .
The synthesis of Rac 5-Carboxy Tolterodine involves several steps, typically starting from Tolterodine itself. The process includes:
The reaction conditions typically involve solvents like dichloromethane and dimethyl sulfoxide, with careful control of temperature and reaction time to optimize yield and purity.
Rac 5-Carboxy Tolterodine has a molecular formula of and a molecular weight of approximately . The structure features:
The compound's stereochemistry plays a crucial role in its interaction with biological targets, particularly muscarinic receptors .
Rac 5-Carboxy Tolterodine participates in various chemical reactions:
These reactions are essential for understanding its metabolic pathways and interactions within biological systems .
Key physical and chemical properties include:
These properties are critical for its handling in laboratory settings and during analytical procedures.
Rac 5-Carboxy Tolterodine has several scientific applications:
The compound's ability to serve as a reference standard makes it invaluable for researchers studying drug metabolism and pharmacokinetics .
The systematic chemical name for rac 5-carboxy tolterodine according to IUPAC conventions is 3-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxybenzoic acid [7]. This nomenclature precisely defines the molecular architecture: a benzoic acid substituted at position 3 with a 1-phenyl-3-(diisopropylamino)propyl chain and at position 4 with a hydroxyl group. The prefix "rac" denotes the racemic nature of the compound, indicating an equimolar mixture of R- and S-enantiomers at the chiral benzylic carbon. This stereochemical ambiguity differentiates it from enantiopure pharmaceutical ingredients and influences its physicochemical behavior [3]. The isomeric distinction from its positional analogs lies in the specific carboxylation at the "5-" position (equivalent to the meta position relative to the carboxylic acid group in standard benzoic acid numbering), which governs its hydrogen-bonding capacity and metabolic recognition profiles [7].
Structural variants of rac 5-carboxy tolterodine exhibit critical molecular formula differences that define their chemical identities and functional roles:
Table 1: Molecular Formula Comparison of Tolterodine Metabolites
Compound | Molecular Formula | Molecular Weight | Structural Characteristics |
---|---|---|---|
rac 5-Carboxy Desisopropyl Tolterodine | C₁₉H₂₃NO₃ | 313.39 g/mol | Lacks isopropyl groups on the tertiary amine; features primary amine |
rac 5-Carboxy Tolterodine (free base) | C₂₂H₂₉NO₃ | 355.47 g/mol | Retains diisopropylamino group attached to propyl chain |
rac 5-Carboxy Tolterodine Formate | C₂₂H₂₉NO₃·CH₂O₂ | 401.5 g/mol | Salt form with formic acid (1:1 stoichiometry) |
The desisopropyl variant (C₁₉H₂₃NO₃) emerges from oxidative dealkylation of tolterodine, eliminating two isopropyl groups from the tertiary amine to form a primary amine [1] [9]. In contrast, the C₂₂H₂₉NO₃ derivative preserves the diisopropylamino moiety characteristic of the parent drug tolterodine, with metabolic modification occurring solely at the benzylhydroxymethyl oxidation site [6] [7]. The formate salt (C₂₂H₂₉NO₃·CH₂O₂) represents an acid-addition complex that enhances crystallinity for analytical applications without altering covalent bonding [2].
The Chemical Abstracts Service (CAS) registry provides unique identifiers that resolve ambiguities between structurally similar compounds:
Table 2: CAS Registry Differentiation of Tolterodine Derivatives
CAS Number | Associated Compound | Molecular Formula | Primary Applications |
---|---|---|---|
214601-13-5 | rac 5-Carboxy Desisopropyl Tolterodine | C₁₉H₂₃NO₃ | Metabolite reference standard; analytical method development |
1076199-77-3 | rac 5-Carboxy Tolterodine (free base) | C₂₂H₂₉NO₃ | ANDA validation; impurity profiling in pharmaceuticals |
CAS 214601-13-5 exclusively identifies the desisopropyl metabolite where the nitrogen exists as a primary amine [1] [9]. This compound serves as a reference marker for metabolic pathway studies in pharmacokinetic research. Conversely, CAS 1076199-77-3 designates the intact diisopropylamino-containing analog where metabolic oxidation occurs exclusively at the hydroxymethyl position to form the carboxylic acid [6] [7]. This distinction is crucial for regulatory documentation in pharmaceutical development, where precise structural identification governs method validation during Abbreviated New Drug Application (ANDA) submissions [2] .
The structural evolution from tolterodine to its carboxylated metabolites reveals key pharmacological implications:
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3